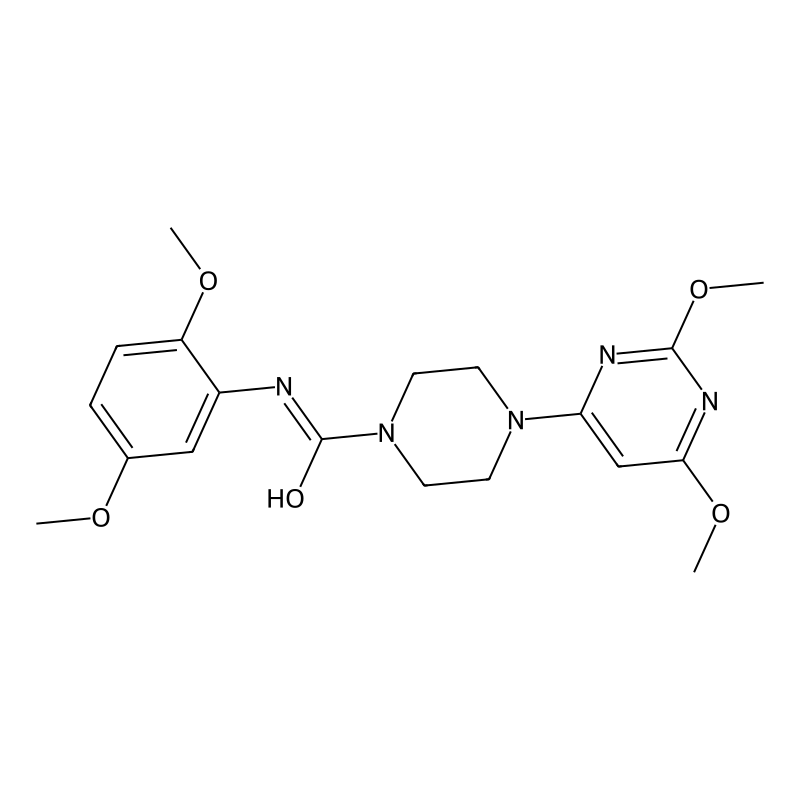N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine core substituted with a dimethoxyphenyl and a dimethoxypyrimidine moiety. The compound's structure includes two methoxy groups on the phenyl ring and another two on the pyrimidine ring, contributing to its unique properties. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The chemical behavior of N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide can be analyzed through various reactions typical of amides and piperazines. Key reactions may include:
- Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
- Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions, allowing for further functionalization.
- Oxidation: The methoxy groups may be oxidized under specific conditions, potentially leading to catechol derivatives.
These reactions are essential for modifying the compound to enhance its biological activity or improve its pharmacokinetic properties.
Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide exhibit various biological activities, including:
- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties: Compounds with similar structures have been tested for their effectiveness against bacterial strains.
- CNS Activity: Piperazine derivatives are often explored for their potential effects on the central nervous system, including anxiolytic and antidepressant effects.
These activities suggest that this compound could be a candidate for further pharmacological studies.
The synthesis of N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves several steps:
- Formation of the Piperazine Ring: Starting from appropriate precursors, the piperazine ring can be synthesized through cyclization reactions.
- Substitution Reactions: The introduction of the 2,5-dimethoxyphenyl group can be achieved via nucleophilic aromatic substitution or coupling reactions.
- Pyrimidine Attachment: The 2,6-dimethoxypyrimidine moiety can be added through condensation reactions involving pyrimidine derivatives.
- Final Carboxamide Formation: The final step involves converting an amine intermediate into the desired carboxamide through acylation.
This multi-step synthesis allows for the precise control of the compound's structure and properties.
N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new drugs targeting cancer or microbial infections.
- Research Tools: In studies investigating the mechanisms of action of piperazine derivatives in biological systems.
- Chemical Probes: For exploring biochemical pathways related to central nervous system disorders.
Interaction studies involving N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide focus on its binding affinity with biological targets such as receptors and enzymes. Techniques like:
- Molecular Docking: To predict how this compound interacts with target proteins.
- In Vitro Binding Assays: To measure binding affinities and kinetics with specific receptors or enzymes.
These studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy.
Several compounds share structural features with N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(3,4-Dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine | Guanidine derivative with dimethoxy and dimethyl substitutions | Different nitrogen functionality |
| N-(4,6-Dimethylpyrimidin-2-yl)azepane-1-carboximidamide | Azepane ring structure | Larger cyclic structure |
| N-(4-Methoxyphenyl)-N'-(2-methylpyrimidin-4-yl)guanidine | Guanidine with methoxy and methyl substitutions | Variation in substituents |
These compounds highlight the diversity within this chemical class while emphasizing the unique combination of functionalities present in N-(2,5-dimethoxyphenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide. Its distinct methoxy substitutions and piperazine core set it apart from other related compounds.








